1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-furylmethyl)piperazine
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Overview
Description
The compound appears to contain several structural components common in organic chemistry . The 1,3-benzodioxol-5-yl moiety is a common feature in many organic compounds and is part of the structure of several pharmaceuticals . The thiazol-4-yl group is a type of heterocycle that is found in many important drugs . Piperazine is a common structural motif in pharmaceuticals and other types of bioactive compounds .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure. Common reactions might involve the amine group or could involve electrophilic aromatic substitution on the benzodioxole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by factors such as its functional groups and overall structure . Without specific information, I can’t provide a detailed analysis of the physical and chemical properties of this compound.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-17(24-9-1)12-23-7-5-22(6-8-23)11-16-13-27-20(21-16)15-3-4-18-19(10-15)26-14-25-18/h1-4,9-10,13H,5-8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWFLEIPVQIIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC3=CSC(=N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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